Cas no 177472-30-9 (Levofloxacin Ethyl Ester)
Levofloxacin Ethyl Ester Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
- Levofloxacin Ethyl Ester
- Levofloacin Impurity C
- 7H-1,4-ox<wbr>
- ethyl (3S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
- LogP
- (3S)-Ethyl 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate
- Levofloxacin USP RC C
- Levofloxacin Impurity 10
- Levofloxacin Related CoMpound C
- Ethyl 8-Fluoro-3-Methyl-9-(4-Methyl-piperazin-1-yl)-6-oxo-2,3-dihydro- 6H-1-oxa-3a-aza-phenalene-5-carboxylate
- ethyl (S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
- Ethyl (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate
- Levofloxacin Related Compound C (25 mg) ((S)-ethyl 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate)
- Levofloxacin Impurity C
- Ofloxacin Ethylester
- Ofloxacin Ethyl Ester; 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid ethyl ester
- NS00098095
- ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
- ethyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,]trideca-5,7,9(13),11-tetraene-11-carboxylate
- 177472-30-9
- Ethyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate
- Ofloxacin Ethyl Ester
- Ethyl9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
- CHA47230
- AKOS022178015
- ethyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,(1)(3)]trideca-5,7,9(13),11-tetraene-11-carboxylate
- 107884-32-2
-
- Inchi: 1S/C20H24FN3O4/c1-4-27-20(26)14-10-24-12(2)11-28-19-16(24)13(18(14)25)9-15(21)17(19)23-7-5-22(3)6-8-23/h9-10,12H,4-8,11H2,1-3H3
- InChI Key: OEHYGCZCGGEXKX-UHFFFAOYSA-N
- SMILES: FC1C=C2C(C(C(=O)OCC)=CN3C2=C(C=1N1CCN(C)CC1)OCC3C)=O
Computed Properties
- Exact Mass: 389.17522
- Monoisotopic Mass: 389.17508442g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 664
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 62.3Ų
Experimental Properties
- PSA: 62.32
Levofloxacin Ethyl Ester Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
Levofloxacin Ethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139002861-1g |
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate |
177472-30-9 | 95% | 1g |
$1,378.65 | 2022-04-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2230-50MG |
Levofloxacin Ethyl Ester |
177472-30-9 | 50mg |
¥4997.21 | 2024-12-22 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1362136-25MG |
Levofloxacin Related Compound C |
177472-30-9 | 25mg |
¥11470.78 | 2024-12-23 | ||
| TRC | L360020-100mg |
Levofloxacin Ethyl Ester |
177472-30-9 | 100mg |
$ 193.00 | 2023-09-07 | ||
| TRC | L360020-1g |
Levofloxacin Ethyl Ester |
177472-30-9 | 1g |
$ 1696.00 | 2023-09-07 | ||
| Chemenu | CM142995-1g |
ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate |
177472-30-9 | 95% | 1g |
$1531 | 2023-02-18 | |
| 1PlusChem | 1P0025SF-25mg |
7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, ethyl ester, (3S)- |
177472-30-9 | 25mg |
$2050.00 | 2024-06-19 | ||
| A2B Chem LLC | AB00015-25mg |
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate |
177472-30-9 | 98% | 25mg |
$260.00 | 2024-04-20 | |
| A2B Chem LLC | AB00015-250mg |
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate |
177472-30-9 | 98% | 250mg |
$844.00 | 2024-04-20 | |
| A2B Chem LLC | AB00015-100mg |
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate |
177472-30-9 | 98% | 100mg |
$372.00 | 2024-04-20 |
Levofloxacin Ethyl Ester Related Literature
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on Levofloxacin Ethyl Ester
Comprehensive Overview of Levofloxacin Ethyl Ester (CAS No. 177472-30-9): Properties, Applications, and Industry Insights
Levofloxacin Ethyl Ester (CAS No. 177472-30-9) is a critical intermediate in the synthesis of Levofloxacin, a widely used fluoroquinolone antibiotic. This compound has garnered significant attention in pharmaceutical research due to its role in enhancing the bioavailability and efficacy of antibacterial agents. With the increasing demand for advanced antimicrobial solutions, understanding the properties and applications of Levofloxacin Ethyl Ester is essential for researchers and industry professionals.
The chemical structure of Levofloxacin Ethyl Ester features a unique ethyl ester modification, which improves its solubility and metabolic stability. This modification is pivotal in the development of prodrugs, a trending topic in modern pharmacology. Prodrugs are designed to overcome limitations such as poor absorption or rapid degradation, making Levofloxacin Ethyl Ester a subject of interest in drug delivery optimization. Recent studies highlight its potential in addressing antibiotic resistance, a global health concern that dominates search queries like "antibiotic resistance solutions" and "new antimicrobial intermediates."
From a synthetic perspective, Levofloxacin Ethyl Ester is synthesized through esterification of Levofloxacin, leveraging green chemistry principles to minimize environmental impact. This aligns with the growing emphasis on sustainable pharmaceutical manufacturing, a hot topic in 2024. Searches for "green synthesis of pharmaceutical intermediates" and "eco-friendly drug production" reflect this trend. The compound’s high purity and stability under controlled conditions make it a reliable choice for large-scale production.
In analytical chemistry, Levofloxacin Ethyl Ester is often characterized using advanced techniques such as HPLC and mass spectrometry. These methods ensure compliance with stringent regulatory standards, another frequently searched topic ("pharmaceutical quality control methods"). The compound’s chromatographic behavior and spectral data are well-documented, aiding in its identification and quantification in complex matrices.
The applications of Levofloxacin Ethyl Ester extend beyond antibiotic synthesis. It is also explored in combinatorial chemistry and high-throughput screening, where its derivatization potential enables the discovery of novel bioactive molecules. This versatility resonates with queries like "drug discovery intermediates" and "pharmacophore optimization," underscoring its relevance in cutting-edge research.
Market insights reveal a steady demand for Levofloxacin Ethyl Ester, driven by the expanding generics market and the need for cost-effective antibiotic production. Regions with high incidences of bacterial infections, such as Southeast Asia and Africa, are key consumers. Industry reports often correlate with search terms like "antibiotic intermediate market trends" and "Levofloxacin production cost analysis."
In conclusion, Levofloxacin Ethyl Ester (CAS No. 177472-30-9) is a multifaceted compound with significant industrial and scientific value. Its role in prodrug development, sustainable synthesis, and drug discovery positions it at the forefront of pharmaceutical innovation. By addressing contemporary challenges like antibiotic resistance and green chemistry, this intermediate continues to inspire research and commercial interest worldwide.
177472-30-9 (Levofloxacin Ethyl Ester) Related Products
- 138199-71-0(Levofloxacin hydrate)
- 100986-86-5((R)-Ofloxacin)
- 104721-52-0(7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylicacid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-)
- 82419-36-1(Ofloxacin)
- 294662-18-3(Lavofloxacin Lactate)
- 1217716-71-6(Levofloxacin-d)
- 151377-74-1(N,N’-Desethylene-N,N’-diformyl Levofloxacin)
- 100986-85-4(Levofloxacin)
- 83380-47-6(OFLOXACIN)
- 117707-40-1(Desmethyl levofloxacin)